5-Phenylpentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Phenylpentan-1-amine hydrochloride is a chemical compound with the IUPAC name ®-1-phenylpentan-1-amine hydrochloride . It is a derivative of phenylpentan-1-amine .
Molecular Structure Analysis
The molecular weight of this compound is 199.72 . The InChI code for this compound is 1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.72 . The compound is likely to be stored in a dark place, in an inert atmosphere, at room temperature . More specific physical and chemical properties are not detailed in the available resources.Safety and Hazards
The safety information for 5-Phenylpentan-1-amine hydrochloride indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and ensuring good ventilation .
Mechanism of Action
Target of Action
The primary target of 5-Phenylpentan-1-amine hydrochloride is the cytokinin receptor CRE1/AHK4 of the model plant Arabidopsis thaliana . Cytokinins are a group of classical phytohormones, and their signaling system has been found in almost all plant species .
Mode of Action
This compound exhibits a pronounced anticytokinin effect , reducing cytokinin-induced expression of the GUS reporter gene when interacting with its target .
Biochemical Pathways
The compound’s interaction with the cytokinin receptor CRE1/AHK4 affects the cytokinin signaling pathway . Cytokinins affect many processes throughout all stages of plant ontogenesis . They have a positive effect on the shoot growth rate, stimulate the development of chloroplasts, delay leaf senescence, and increase the resistance of plants to damaging environmental factors .
Result of Action
The compound enhances root growth of Arabidopsis seedlings, apparently suppressing the action of endogenous cytokinins on the “root” receptor CRE1/AHK4 . This suggests that the compound may find its use as a component of plant growth regulators .
Action Environment
It’s known that cytokinins increase the resistance of plants to damaging environmental factors , suggesting that the compound’s anticytokinin effect might play a role in modulating this resistance.
Properties
IUPAC Name |
5-phenylpentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c12-10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSNSQQTXEMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.